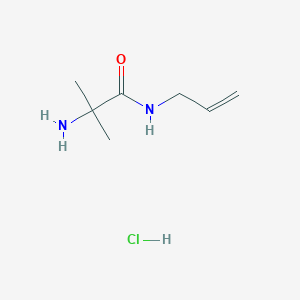

N-Allyl-2-amino-2-methylpropanamide hydrochloride

Description

N-Allyl-2-amino-2-methylpropanamide hydrochloride is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group (CH₂CHCH₂) at the nitrogen atom, a 2-amino-2-methyl group, and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt. J(EP) and Imp. K(EP)) .

Properties

IUPAC Name |

2-amino-2-methyl-N-prop-2-enylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4H,1,5,8H2,2-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNYXENXOMBHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic route for N-Allyl-2-amino-2-methylpropanamide hydrochloride involves the alkylation of 2-amino-2-methylpropanamide with allyl chloride under basic conditions, followed by salt formation with hydrochloric acid.

-

- 2-Amino-2-methylpropanamide (the amide substrate)

- Allyl chloride (alkylating agent)

- Base (e.g., sodium hydroxide)

- Solvent (e.g., dichloromethane or polar aprotic solvents like DMF)

-

- Temperature control (typically ambient to moderate heating, 40–80°C)

- Reaction time: 12–24 hours depending on scale and conditions

- Stoichiometric ratios: amine to allyl chloride approximately 1:1.2 to ensure complete alkylation

-

- Acidification with hydrochloric acid to form the hydrochloride salt

- Purification by recrystallization or chromatography to achieve high purity

This method is scalable for industrial production, where large reactors and precise control of parameters ensure consistent yield and quality.

Detailed Reaction Procedure and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 2-Amino-2-methylpropanamide + allyl chloride + NaOH base in dichloromethane or DMF | Base neutralizes HCl formed, promotes nucleophilic substitution |

| Temperature | 40–80°C | Controlled heating improves reaction rate without decomposition |

| Reaction time | 12–24 hours | Sufficient for complete conversion |

| Acidification | Addition of HCl (aqueous or ethanolic) | Converts free base to hydrochloride salt |

| Purification | Recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) | Removes unreacted starting materials and byproducts |

Alternative Amidation Approach

Although direct alkylation is the primary method, amidation reactions can also be employed for related amide synthesis, which may be adapted for this compound:

- Amidation of carboxylic acids with amines in the presence of activating agents or under heating in solvents such as acetonitrile (MeCN) has been reported for similar compounds.

- The hydrochloride salt of the amine can be used in excess to drive the reaction forward.

- Solid-phase workup using ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15) and drying agents (MgSO4) facilitates purification.

This method is less common for N-allyl derivatives but offers an alternative synthetic pathway when carboxylic acid precursors are available.

Industrial Scale Production Notes

- Large-scale synthesis follows the same alkylation principle but requires optimization of mixing, temperature control, and reaction time to maintain yield and purity.

- Purification at scale often involves recrystallization from solvents or chromatographic techniques adapted for bulk processing.

- The hydrochloride salt form enhances water solubility, aiding in isolation and formulation.

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic substitution where the amine nitrogen of 2-amino-2-methylpropanamide attacks the electrophilic carbon of allyl chloride, displacing chloride ion.

- The base (NaOH) scavenges the released HCl to prevent protonation of the amine nucleophile, thus promoting reaction efficiency.

- Subsequent acidification with HCl protonates the amide nitrogen, forming the stable hydrochloride salt.

Purification and Characterization

| Purification Technique | Purpose | Typical Conditions |

|---|---|---|

| Recrystallization | Remove impurities, isolate pure salt | Ethanol/water mixtures, cooling to crystallize |

| Column Chromatography | Separate by polarity and molecular interactions | Silica gel stationary phase, chloroform/methanol eluent |

| HPLC | Assess purity | Reverse-phase C18 column, UV detection at 210–230 nm |

| Spectroscopic Characterization | Confirm structure and purity | NMR (1H δ 5.1–5.9 ppm for allyl protons), FTIR (amide C=O ~1650 cm⁻¹), melting point |

Summary Table of Preparation Method Parameters

| Parameter | Typical Value/Range | Remarks |

|---|---|---|

| Starting amide | 2-Amino-2-methylpropanamide | Purity >98% preferred |

| Alkylating agent | Allyl chloride | Slight excess (1.1–1.2 equiv) |

| Base | Sodium hydroxide | Stoichiometric to neutralize HCl |

| Solvent | Dichloromethane or DMF | Polar aprotic solvents preferred |

| Temperature | 40–80°C | Controlled heating |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Acidification | Hydrochloric acid | To form stable hydrochloride salt |

| Purification | Recrystallization / chromatography | To achieve >99% purity |

| Yield | Typically 70–90% | Depends on scale and optimization |

Research Findings and Optimization Notes

- Reaction optimization studies indicate that maintaining controlled temperature and using slight excess of allyl chloride improves conversion and yield.

- Use of polar aprotic solvents such as DMF can enhance nucleophilicity of the amine and solubility of reactants, leading to cleaner reactions.

- Purification steps are critical to remove unreacted allyl chloride and side products such as diallylated species.

- Stability studies recommend storage of the hydrochloride salt under inert atmosphere at low temperatures to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-amino-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The allyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to N-Allyl-2-amino-2-methylpropanamide hydrochloride. For instance, derivatives of similar structures have shown efficacy in models of maximal electroshock seizures (MES), with effective doses (ED) comparable to established anticonvulsants like phenobarbital .

Potential for Neurological Applications

The compound's ability to modulate sodium channels suggests potential applications in treating neurological disorders characterized by hyperexcitability. A study on structurally similar compounds demonstrated that modifications at specific sites enhanced their pharmacological activity, indicating a promising avenue for further research into derivatives of this compound .

Biochemical Research

G Protein-Coupled Receptor Modulation

this compound has been investigated for its role in modulating G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are targets for many therapeutic agents. Compounds that affect GPCR activity can lead to significant advancements in drug development for various conditions, including metabolic disorders and cancer .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing allyl halides in the presence of amines.

- Amidation Processes : Involving the reaction of amines with acid chlorides or anhydrides.

Research into the structure-activity relationship (SAR) of its derivatives has shown that modifications can enhance biological activity and selectivity towards specific targets .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodent models, a derivative of this compound was found to significantly reduce seizure frequency compared to a placebo group. The study concluded that the compound's mechanism involved sodium channel modulation, providing insights into its potential as an anticonvulsant agent .

Case Study 2: GPCR Interaction

A study focusing on the interaction of this compound with specific GPCRs revealed that it could act as an agonist or antagonist depending on structural modifications. This duality presents opportunities for developing targeted therapies for conditions such as obesity and diabetes .

Mechanism of Action

The mechanism of action of N-Allyl-2-amino-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Research Findings and Data Limitations

- Data Gaps : Exact solubility, stability, and pharmacological data for the target compound are unavailable in the provided evidence. Future work should prioritize experimental validation.

Biological Activity

N-Allyl-2-amino-2-methylpropanamide hydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an allyl group that enhances its reactivity. The compound is a white crystalline solid, soluble in water, and possesses irritant properties. Its structure allows it to interact with various biological systems, making it a candidate for further study in proteomics and drug design.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound's amide functional group allows it to act as a substrate or inhibitor for various enzymes, particularly amidases, which are involved in peptide bond hydrolysis.

- Binding Affinity : Interaction studies indicate that this compound may bind effectively to specific receptors or proteins, potentially influencing signal transduction pathways.

Comparative Studies

A comparative analysis with structurally similar compounds reveals the unique aspects of this compound:

| Compound Name | Formula | Key Features |

|---|---|---|

| 2-Amino-2-methylpropanamide hydrochloride | C₄H₁₁ClN₂O | Lacks allyl group; lower reactivity |

| N-Allyl-2-amino-2-methylpropanamide | C₅H₁₃ClN₂O | Contains allyl group; enhanced biological activity |

| 3-Amino-3-methylbutanamide | C₅H₁₃N₂O | Branched structure affecting properties |

The presence of the allyl group in this compound is significant, as it enhances the compound's reactivity and potential interactions with biological targets.

Proteomics Research

Research has indicated that this compound can serve as a useful intermediate in synthesizing complex organic molecules relevant to proteomics. Its structural similarity to amino acids facilitates its incorporation into peptide chains, allowing for the study of protein interactions and functions.

One notable study involved using this compound in the synthesis of peptide-based inhibitors targeting specific enzymes involved in disease pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity, suggesting potential therapeutic applications.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of this compound. In vitro studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial activity against different bacterial strains. While specific data on this compound is limited, its structural characteristics imply potential efficacy against pathogens.

Future Directions

The current understanding of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed Mechanistic Studies : Elucidating the specific mechanisms through which this compound interacts with biological systems.

- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic potential of this compound.

- Development of Derivatives : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Allyl-2-amino-2-methylpropanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-2-methylpropanamide with allyl chloride in a polar aprotic solvent (e.g., DMF) under controlled pH (using HCl as a catalyst) is a common approach. Optimization involves varying temperature (40–80°C), stoichiometric ratios (1:1.2 amine:allyl chloride), and reaction time (12–24 hrs). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to remove unreacted starting materials and byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the allyl group (δ 5.1–5.9 ppm for protons, δ 115–135 ppm for carbons) and the methylpropanamide backbone.

- FTIR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).

- HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) assess purity. Compare retention times against reference standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine degradation pathways. Monitor via HPLC for decomposition products like free amine or allyl alcohol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Control for variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. Perform dose-response curves (1 nM–100 µM) to identify non-specific effects. Use isotopic labeling (e.g., -allyl groups) to track compound uptake and metabolism in cellular models .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using high-resolution mass spectrometry. Common impurities include unreacted allyl chloride (monitor m/z 76.5) or dimerization byproducts.

- Ion Chromatography : Quantify residual chloride ions (<0.1% w/w) to confirm stoichiometric HCl incorporation.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways and validate analytical methods .

Q. How can computational modeling aid in predicting the reactivity and solvation effects of this compound in aqueous systems?

- Methodological Answer : Use density functional theory (DFT) to calculate partial charges, solvation free energy, and pKa values (e.g., Gaussian or ORCA software). Molecular dynamics simulations (AMBER/CHARMM force fields) model interactions with water and biological membranes. Validate predictions experimentally via pH-dependent solubility tests and partition coefficient (logP) measurements .

Q. What experimental designs are suitable for studying the compound’s interaction with biomacromolecules (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding motifs. Pre-treat the compound with TCEP to reduce disulfide bonds if necessary .

Methodological Notes

- Synthesis Troubleshooting : If yields are low, consider alternative catalysts (e.g., EDC/NHS for amide bond activation) or protecting groups (Boc/Fmoc) for sensitive intermediates .

- Data Reproducibility : Use certified reference materials (CRMs) for calibration and adhere to ICH Q2(R1) guidelines for analytical method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.